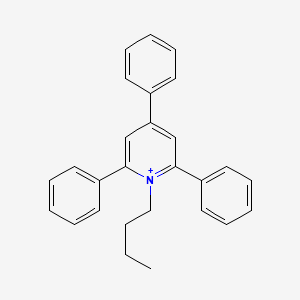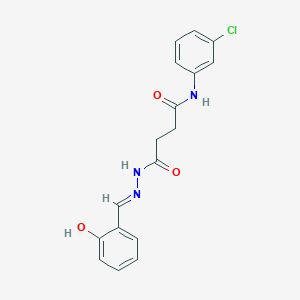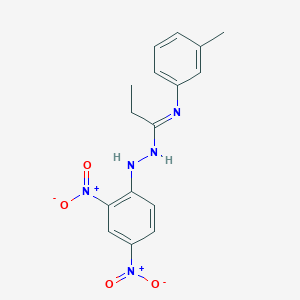![molecular formula C14H10BrN3O4 B15013997 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE is an organic compound characterized by the presence of bromine and nitro groups on a phenyl ring, along with a methanimine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Reduction: The nitro groups in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile, elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro and bromine groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects.
Comparación Con Compuestos Similares
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
- (E)-1-(4-FLUORO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
Comparison:
- Bromine vs. Chlorine/Fluorine: The presence of bromine in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE can lead to different reactivity and physical properties compared to chlorine or fluorine analogs. Bromine is larger and more polarizable, which can affect the compound’s interactions and stability.
- Nitro Groups: The nitro groups in these compounds contribute to their electron-withdrawing properties, influencing their reactivity and potential applications.
- Unique Properties: The specific combination of bromine and nitro groups in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE may impart unique properties, such as enhanced reactivity or specific binding affinities, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C14H10BrN3O4 |
|---|---|
Peso molecular |
364.15 g/mol |
Nombre IUPAC |
1-(4-bromo-3-nitrophenyl)-N-(2-methyl-4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3O4/c1-9-6-11(17(19)20)3-5-13(9)16-8-10-2-4-12(15)14(7-10)18(21)22/h2-8H,1H3 |
Clave InChI |
IDBABXOEYRFVAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)

![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)

![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)

![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
